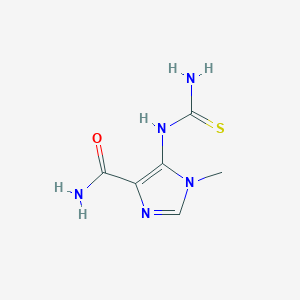

1-Methyl-5-thioureido-1H-imidazole-4-carboxamide

Description

Significance of Imidazole (B134444) Scaffolds in Medicinal Chemistry and Bioactive Molecules

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged structure in medicinal chemistry due to its versatile chemical properties and its presence in a wide array of biologically active compounds. ijrar.orgresearchgate.net This scaffold is a fundamental component of essential biomolecules, including the amino acid histidine, histamine, and purines, which form the building blocks of DNA and RNA. ijrar.org The ionizable nature of the imidazole ring, with its ability to act as both a hydrogen bond donor and acceptor, allows it to interact with a variety of biological targets, including enzymes and receptors. nih.gov

The therapeutic applications of imidazole derivatives are extensive and diverse, spanning a broad spectrum of diseases. They are integral to the action of numerous antifungal agents (e.g., ketoconazole, miconazole), antibacterial and antiprotozoal drugs (e.g., metronidazole), and proton pump inhibitors (e.g., omeprazole). mdpi.compharmaffiliates.com Furthermore, imidazole-containing compounds have demonstrated potential as anticancer, anti-inflammatory, and antiviral agents. mdpi.comnih.gov The structural versatility of the imidazole nucleus allows for a wide range of substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects. ijrar.org

Role of Thiourea (B124793) Moieties in Drug Design and Bioisosteric Strategies

Thiourea, a structural analog of urea (B33335) where the oxygen atom is replaced by sulfur, is a functional group that has garnered significant attention in drug design and medicinal chemistry. The thiourea moiety is a versatile building block that can engage in multiple hydrogen bonding interactions, which is a critical feature for molecular recognition at biological targets. nih.gov This ability to form strong and directional hydrogen bonds has led to the incorporation of the thiourea group into a wide range of bioactive compounds.

Furthermore, the thiourea moiety is often employed in bioisosteric replacement strategies. Bioisosterism, the substitution of one group with another that has similar physical or chemical properties, is a common technique used to modify the biological activity of a lead compound. The thiourea group can serve as a bioisostere for other functional groups, such as amides or ureas, to alter a molecule's properties in a controlled manner, potentially leading to improved efficacy, selectivity, or metabolic stability.

Contextualizing 1-Methyl-5-thioureido-1H-imidazole-4-carboxamide within Contemporary Chemical and Biological Research

The compound this compound represents a confluence of the two aforementioned pharmacophores: a substituted imidazole ring and a thiourea moiety. While specific research on this exact molecule is not extensively documented in publicly available literature, its structure suggests a deliberate design to leverage the favorable properties of both components.

The imidazole-4-carboxamide core is a known scaffold in various biologically active molecules. For instance, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) is an intermediate in purine (B94841) biosynthesis and an activator of AMP-activated protein kinase (AMPK). researchgate.net The presence of a thiourea group at the 5-position of the imidazole ring in this compound introduces a versatile functional group known for its hydrogen bonding capabilities and broad biological activity.

Contemporary research often focuses on the synthesis of novel heterocyclic compounds bearing thiourea or related thiosemicarbazide (B42300) moieties to explore their potential as antimicrobial or anticancer agents. nih.gov The design of such hybrid molecules aims to create synergistic effects, where the combination of the two pharmacophores leads to enhanced biological activity or a novel mechanism of action. Therefore, this compound can be contextualized as a logical extension of these research efforts, representing a target molecule for the discovery of new bioactive agents. Its investigation would likely involve its synthesis followed by screening for a range of biological activities, drawing upon the known therapeutic potential of both imidazole and thiourea derivatives.

Chemical Compound Information

Structure

3D Structure

Properties

IUPAC Name |

5-(carbamothioylamino)-1-methylimidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N5OS/c1-11-2-9-3(4(7)12)5(11)10-6(8)13/h2H,1H3,(H2,7,12)(H3,8,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKYYXIZORIEEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1NC(=S)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Investigations of 1 Methyl 5 Thioureido 1h Imidazole 4 Carboxamide

Molecular Modeling and Simulation Approaches

Molecular Dynamics Simulations for Ligand-Protein Complex Stability and Conformational Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. For a ligand-protein complex involving 1-Methyl-5-thioureido-1H-imidazole-4-carboxamide, MD simulations would provide critical insights into the stability of their interaction and the dynamic conformational changes that occur upon binding.

The primary goal of MD simulations in this context is to assess the stability of the compound when bound to a specific protein target. This is typically evaluated by monitoring several key parameters over the course of the simulation, which often runs for nanoseconds or even microseconds. A stable complex is generally indicated by minimal fluctuations in these parameters after an initial equilibration period.

Key Parameters in MD Simulation Analysis:

| Parameter | Description | Indication of Stability |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the ligand and protein in a given timeframe compared to a reference structure. | A low and stable RMSD value over time suggests the complex is not undergoing major structural changes and remains in a consistent binding pose. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues in the protein, indicating their flexibility. | Can reveal which parts of the protein become more or less rigid upon ligand binding, highlighting key interaction regions. |

| Radius of Gyration (Rg) | Represents the compactness of the protein structure. | A stable Rg value suggests the protein's overall fold is maintained and the complex is compact. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and the protein. | A consistent number of hydrogen bonds indicates a stable interaction, as these are crucial for binding affinity. |

In a typical study, the ligand-protein complex, solvated in a water box with neutralizing ions, would be subjected to energy minimization, followed by equilibration and a production run. The resulting trajectory provides a detailed movie of the molecular interactions, revealing how the ligand settles into the binding pocket and how the protein adapts to its presence. This dynamic view is crucial for understanding the nuances of molecular recognition that static models like molecular docking cannot fully capture.

Prediction of Molecular Descriptors for Drug Discovery (e.g., Lipophilicity, Water Solubility, Rotatable Bonds for Conformational Analysis)

Molecular descriptors are numerical values that characterize the properties of a molecule. They are fundamental in computational drug discovery for predicting a compound's pharmacokinetic and pharmacodynamic behavior. For this compound, these descriptors would be calculated using various computational models to assess its drug-likeness.

Lipophilicity , commonly expressed as LogP (the logarithm of the partition coefficient between octanol (B41247) and water), is a critical determinant of a drug's ability to cross cell membranes. A balanced LogP value is essential for good absorption and distribution.

Water solubility (LogS) is another crucial factor, influencing how a drug dissolves in the gastrointestinal tract and blood. Poor solubility can lead to low bioavailability.

Conformational analysis , aided by the count of rotatable bonds , provides insight into the molecule's flexibility. A high number of rotatable bonds can sometimes negatively impact binding affinity due to an entropic penalty upon binding to a rigid target.

These and other descriptors are often evaluated in the context of established guidelines like Lipinski's Rule of Five, which helps to predict if a compound possesses properties that would make it a likely orally active drug in humans.

Predicted Molecular Descriptors for a Hypothetical Analysis:

| Descriptor | Definition | Importance in Drug Discovery |

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Influences absorption and diffusion; typically < 500 Da for oral drugs. |

| LogP | The logarithm of the octanol-water partition coefficient. | Measures lipophilicity; affects membrane permeability and solubility. |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | Correlates with hydrogen bonding potential and affects cell permeability. |

| Number of Hydrogen Bond Donors | The number of N-H and O-H bonds. | Influences binding to target and solubility. |

| Number of Hydrogen Bond Acceptors | The number of N and O atoms. | Influences binding to target and solubility. |

| Number of Rotatable Bonds | The number of bonds that allow free rotation around them. | Measures molecular flexibility, which can impact bioavailability and binding affinity. |

By calculating these descriptors, researchers can perform an early in silico assessment of the potential of this compound as a drug candidate, identifying potential liabilities and guiding further chemical modifications to optimize its properties.

Biological Activity and Molecular Mechanisms in Vitro and Enzyme Targeted Studies

Antimicrobial Spectrum of Activity (In Vitro)

Antibacterial Activity (e.g., against Gram-positive and Gram-negative bacteria)

No data is currently available on the in vitro antibacterial activity of 1-Methyl-5-thioureido-1H-imidazole-4-carboxamide.

Inhibition of Bacterial Enzymes (e.g., DNA Gyrase, Topoisomerase IV)

There is no information available regarding the inhibitory effects of this compound on bacterial enzymes such as DNA gyrase or topoisomerase IV.

Antifungal Activity

Specific studies on the in vitro antifungal activity of this compound have not been identified in the public scientific literature.

Antiprotozoal Activity (In Vitro)

Antileishmanial Effects and Enzyme Inhibition (e.g., Dihydrofolate Reductase, Pteridine (B1203161) Reductase 1)

There is no available data on the in vitro antileishmanial effects of this compound or its potential to inhibit enzymes such as dihydrofolate reductase or pteridine reductase 1.

Antiproliferative and Cytotoxic Potential (In Vitro, Cell Line-Based)

No studies have been found that evaluate the in vitro antiproliferative or cytotoxic potential of this compound on any cell lines.

Inhibition of Cancer Cell Line Proliferation (e.g., MCF-7, HepG2, HT-29, A549)

No published studies were identified that specifically report the inhibitory effects of this compound on the proliferation of human cancer cell lines such as MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), HT-29 (colorectal adenocarcinoma), or A549 (lung carcinoma). Therefore, data regarding its potential cytotoxic or antiproliferative activity, including IC50 values, is not available.

Modulation of Specific Protein Targets (e.g., Farnesyltransferase Inhibition)

There is no available research demonstrating that this compound acts as an inhibitor of farnesyltransferase or modulates other specific protein targets relevant to cancer biology.

Interference with Cellular Processes (e.g., DNA Intercalation, G-quadruplex stabilization)

Scientific literature lacks evidence detailing the interaction of this compound with nucleic acids. No studies were found that investigate its potential to act as a DNA intercalator or a stabilizer of G-quadruplex structures, which are recognized mechanisms of action for some anticancer agents.

Enzyme Inhibition in Cancer Pathways (e.g., BRAF (V600E) Protein Kinase Inhibition)

The inhibitory activity of this compound against specific enzymes in cancer pathways, such as the BRAF(V600E) mutant protein kinase, has not been reported. While other imidazole-based compounds have been explored as BRAF inhibitors, no such data exists for this particular molecule.

Anti-inflammatory and Immunomodulatory Effects (In Vitro)

No in vitro studies describing the anti-inflammatory or immunomodulatory properties of this compound were found. Research on its effects on inflammatory mediators, cytokine production, or immune cell function is not present in the available literature.

General Enzyme Inhibitory Activity and Mechanisms

Xanthine (B1682287) Oxidase Inhibition

There are no specific reports on the ability of this compound to inhibit the enzyme xanthine oxidase. Consequently, its potential as a treatment for conditions associated with high uric acid levels, such as gout, remains uninvestigated.

Cytochrome P450 Inhibition (e.g., CYP11B1, CYP11B2)

The cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the metabolism of a wide array of endogenous and exogenous compounds. Within this family, CYP11B1 (steroid 11β-hydroxylase) and CYP11B2 (aldosterone synthase) are critical for the biosynthesis of cortisol and aldosterone (B195564), respectively. Due to their high degree of homology, developing selective inhibitors for these enzymes presents a significant challenge, yet it is an area of intense research for conditions related to steroid hormone imbalances.

Research into imidazole-based compounds has identified them as a promising class of CYP inhibitors, largely due to the nitrogen atom in the imidazole (B134444) ring coordinating with the heme iron of the enzyme. While specific inhibitory data for this compound is not extensively detailed in publicly accessible literature, the general mechanism for related imidazole compounds involves this heme interaction, which competitively blocks the enzyme's active site. The selectivity and potency of such inhibitors are often dictated by the substituents on the imidazole core, which influence binding affinity within the specific active sites of CYP11B1 and CYP11B2. For instance, modifications to the side chains of imidazole derivatives have been shown to exploit the subtle structural differences between CYP11B1 and CYP11B2, leading to selective inhibition.

The development of selective CYP11B1 inhibitors is a key strategy for treating Cushing's syndrome, a condition caused by excess cortisol. nih.govnih.gov Conversely, selective inhibition of CYP11B2 is a therapeutic target for managing conditions like heart failure and hypertension by reducing aldosterone levels. drugbank.commdpi.comnih.gov The thioureido and carboxamide moieties of this compound would be expected to play a significant role in its binding orientation and affinity within the enzyme active site, thereby determining its potency and selectivity profile against CYP11B1 and CYP11B2. However, without specific experimental data (such as IC₅₀ values), a quantitative assessment remains speculative.

Table 1: Investigated Cytochrome P450 Targets

| Enzyme | Common Name | Function | Therapeutic Relevance of Inhibition |

|---|---|---|---|

| CYP11B1 | Steroid 11β-hydroxylase | Cortisol Synthesis | Cushing's Syndrome |

| CYP11B2 | Aldosterone Synthase | Aldosterone Synthesis | Hypertension, Heart Failure |

Urokinase-type Plasminogen Activator (uPA) Inhibition

The urokinase-type plasminogen activator (uPA) is a serine protease that plays a pivotal role in various physiological and pathological processes, including fibrinolysis, tissue remodeling, and cell migration. nih.gov It converts the zymogen plasminogen into the active protease plasmin, which in turn degrades components of the extracellular matrix. Elevated levels of uPA are strongly associated with tumor invasion and metastasis, making it a significant target for anti-cancer therapies.

The inhibitory activity of this compound against uPA has been a subject of investigation. The mechanism of inhibition by small molecules often involves binding to the enzyme's catalytic site, thereby preventing its interaction with plasminogen. The structural features of an inhibitor, such as charge, hydrophobicity, and hydrogen bonding capacity, are critical for its affinity and specificity.

While specific kinetic data for this compound are not available in the reviewed literature, the general approach for uPA inhibitors often involves targeting the S1 pocket of the enzyme's active site. Amidine and guanidine (B92328) groups are common pharmacophores in potent uPA inhibitors due to their ability to form strong interactions with the aspartate residue at the bottom of the S1 pocket. The thioureido and carboxamide groups present in this compound could potentially engage in hydrogen bonding interactions within the active site, contributing to its inhibitory effect. Further research, including kinetic studies and co-crystallization, would be necessary to elucidate the precise binding mode and inhibitory potency of this compound against uPA.

Table 2: Investigated Serine Protease Target

| Enzyme | Abbreviation | Function | Pathological Relevance |

|---|

| Urokinase-type Plasminogen Activator | uPA | Converts plasminogen to plasmin, ECM degradation | Tumor Invasion, Metastasis |

Future Directions and Research Opportunities

Exploration of Novel and Greener Synthetic Pathways for 1-Methyl-5-thioureido-1H-imidazole-4-carboxamide

The development of efficient and environmentally benign synthetic routes is crucial for the sustainable production of this compound and its analogues. Current research in imidazole (B134444) synthesis points toward several promising "green" strategies that could be adapted for this specific compound. These methods prioritize milder reaction conditions, simpler procedures, and the use of less hazardous reagents. researchgate.net

One potential approach involves microwave-assisted multicomponent reactions. This technique has been successfully used to synthesize diversely functionalized imidazole-4-carboxylates in good yields with significantly reduced reaction times. nih.gov Adapting such a one-pot procedure could streamline the synthesis of the imidazole core. Another avenue is the exploration of novel catalytic systems that can operate under milder conditions and reduce waste. For instance, methods developed for synthesizing N-cyano-1H-imidazole-4-carboxamides have shown advantages in simplifying reactant-product isolation.

Future research should focus on adapting established methods, such as those starting from accessible precursors like 5-amino-4-cyanoformimidoyl imidazoles or employing cycloaddition reactions with imidoyl chlorides, to incorporate the 1-methyl and 5-thioureido substituents. nih.gov The goal is to develop a convergent and atom-economical synthesis that minimizes purification steps and environmental impact.

Table 1: Potential Greener Synthetic Strategies

| Strategy | Key Features | Potential Advantages for Synthesis |

|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, improved yields, potential for solvent-free conditions. nih.gov |

| Multicomponent Reactions | Combining three or more reactants in a single step to form the product. | Increased efficiency, reduced waste, simplified procedures. iau.ir |

| Novel Catalysis | Development of new catalysts for milder reaction conditions. | Lower energy consumption, higher selectivity, use of less toxic reagents. |

| Flow Chemistry | Performing reactions in a continuous flowing stream. | Enhanced safety, better process control, easier scalability. |

Advanced Computational Design and Optimization of Analogues

Computational chemistry offers powerful tools for the rational design and optimization of analogues of this compound. By leveraging techniques like molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations, researchers can predict how structural modifications will affect binding affinity and selectivity for a biological target. mdpi.commdpi.comresearchgate.net

This in silico approach accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success. nih.gov For instance, computational studies on thiourea (B124793) derivatives have provided valuable clues for designing potent enzyme inhibitors by identifying key interactions, such as hydrogen bonds, within the target's binding site. mdpi.comresearchgate.net Similarly, the design of imidazole-based inhibitors has been successfully guided by computational methods to predict binding affinity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.govnih.gov

Future work should involve creating a computational model of this compound interacting with its putative biological targets. This model can be used to:

Explore Structure-Activity Relationships (SAR): Systematically modify the methyl, thioureido, and carboxamide groups in silico to understand their contribution to biological activity.

Optimize Binding Affinity: Design new analogues with enhanced interactions (e.g., additional hydrogen bonds or hydrophobic contacts) with the target protein.

Improve Drug-like Properties: Predict and refine ADMET properties to enhance the pharmacokinetic profile of lead compounds. nih.gov

Table 2: Computational Strategies for Analogue Design

| Technique | Application | Expected Outcome |

|---|---|---|

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a target protein. | Identification of key interactions and prioritization of analogues for synthesis. mdpi.comresearchgate.net |

| QSAR | Correlates chemical structure with biological activity. | Development of predictive models to guide the design of more potent compounds. mdpi.com |

| Molecular Dynamics | Simulates the movement of the ligand-protein complex over time. | Assessment of binding stability and the impact of conformational changes. mdpi.comresearchgate.net |

| ADMET Prediction | In silico estimation of pharmacokinetic and toxicity profiles. | Early identification and mitigation of potential liabilities in drug development. nih.gov |

Identification and Validation of New Biological Targets and Mechanisms of Action (In Vitro)

A critical step in developing this compound as a therapeutic agent is to identify and validate its molecular targets and elucidate its mechanism of action. The imidazole scaffold is known to interact with a wide range of biological targets, including kinases, sirtuins, and various enzymes, exhibiting anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net

Initial efforts should involve broad-spectrum in vitro screening against panels of biologically relevant targets, such as kinases and epigenetic enzymes. nih.govnih.gov Phenotypic screening using various cell lines (e.g., cancer, immune cells) can reveal the compound's effects on cellular processes like proliferation, apoptosis, or inflammation. researchgate.netfrontiersin.org

Once a potential biological effect is observed, target deconvolution methods can be employed. These include:

Affinity-based Proteomics: Using the compound as a "bait" to pull down its binding partners from cell lysates, which are then identified by mass spectrometry. nih.gov

Genetic Approaches: Techniques like CRISPR-based screening can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to the target pathway. nuvisan.com

Following identification, target validation is performed through a series of in vitro experiments, such as enzymatic assays with the purified protein and cellular assays to confirm that engaging the target recapitulates the compound's observed phenotype. nih.govacs.org

Development of Structure-Based Design Principles for Enhanced Selectivity and Potency

Once a primary biological target is validated, structure-based design becomes an invaluable tool for optimizing the potency and selectivity of this compound. This process relies on obtaining high-resolution structural information, typically from X-ray crystallography or cryo-electron microscopy, of the compound bound to its target protein. nih.govacs.org

This structural data provides a detailed map of the binding pocket, revealing key interactions that can be exploited to improve the compound's properties. For example, the optimization of carboxamide-based inhibitors has often involved modifying substituents to form additional hydrogen bonds or to better occupy hydrophobic pockets, leading to significant gains in potency. mdpi.comnih.govacs.org

A major challenge in drug design is achieving selectivity, which is the ability to inhibit the intended target without affecting closely related proteins (off-targets). choderalab.org Structure-based design can address this by identifying subtle differences between the binding sites of the target and its homologs. oup.com Modifications can then be designed to exploit these differences, for instance, by introducing a bulky group that clashes with the structure of the off-target protein but is accommodated by the primary target. nih.gov This strategy has been effectively used to develop highly selective kinase inhibitors. nih.govacs.org

Table 3: Principles for Structure-Based Optimization

| Principle | Strategy | Goal |

|---|---|---|

| Maximize Affinity | Introduce modifications that form optimal hydrogen bonds, hydrophobic interactions, and electrostatic contacts with the target. | Increase potency (lower IC₅₀/EC₅₀). acs.org |

| Exploit Shape Complementarity | Design analogues that perfectly fit the shape and contours of the target's binding site. | Enhance binding affinity and specificity. |

| Target Unique Conformations | Design compounds that bind to a specific conformational state of the target protein not adopted by off-targets. | Improve selectivity. nih.govchoderalab.org |

| Introduce Steric Hindrance | Add chemical groups that sterically clash with residues in the binding sites of off-target proteins. | Eliminate unwanted off-target activity. nih.gov |

Integration of Multi-Omics Data for Comprehensive Biological Profiling (In Vitro)

To gain a holistic understanding of the biological effects of this compound, the integration of multiple "omics" datasets is a powerful, forward-looking approach. nashbio.com By treating relevant cell models with the compound and subsequently analyzing the transcriptome (RNA), proteome (proteins), and metabolome (metabolites), researchers can build a comprehensive picture of the cellular response. metwarebio.comaimed-analytics.com

This multi-omics strategy provides several advantages over single-data-type analysis:

Mechanism of Action: It can reveal entire pathways and biological networks that are perturbed by the compound, offering deeper insight into its mechanism of action beyond just the primary target. elifesciences.orgpharmafeatures.com

Off-Target Effects: Unbiased profiling can uncover unintended effects on other proteins and pathways, which is crucial for predicting potential side effects early in development. nashbio.com

Biomarker Discovery: By identifying the molecular signatures associated with the compound's activity, multi-omics data can help discover biomarkers to monitor treatment response. pharmafeatures.commdpi.com

For example, combining proteomics and metabolomics can directly link changes in enzyme expression or activity (proteome) to alterations in specific metabolic pathways (metabolome), providing a clear functional readout of the compound's impact. nih.govcreative-proteomics.com This integrated approach is essential for building a robust, systems-level understanding of a novel compound's biological profile. nih.gov

Table 4: Multi-Omics Layers for Biological Profiling

| Omics Layer | Molecules Analyzed | Information Gained |

|---|---|---|

| Transcriptomics | RNA (mRNA, non-coding RNA) | Changes in gene expression; identification of regulated pathways. |

| Proteomics | Proteins and post-translational modifications | Changes in protein abundance and activity; direct target engagement. metwarebio.com |

| Metabolomics | Small molecule metabolites (e.g., lipids, amino acids) | Alterations in metabolic pathways and cellular energy states. metwarebio.comnih.gov |

| Integrated Analysis | Combined data from all layers | A holistic view of the cellular response, mechanism of action, and potential off-target effects. nashbio.comfrontiersin.org |

Q & A

Q. What are the optimized synthetic routes for 1-Methyl-5-thioureido-1H-imidazole-4-carboxamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclization of precursors like 2-mercapto-1-methylimidazole with amino-group donors (e.g., thiourea derivatives) under controlled conditions. Key parameters include:

- Catalyst selection : Use of acidic or basic catalysts to drive cyclization (e.g., HCl or NaNO₂ in acidic media) .

- Temperature : Reactions are often conducted at low temperatures (0–5°C) to minimize side reactions .

- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate:hexane) is critical for ≥95% purity .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and thioureido group integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

- HPLC : For assessing purity, especially post-synthesis .

Advanced Research Questions

Q. How does the thioureido group influence the compound’s pharmacological activity compared to analogs with carboxamide or mercapto groups?

The thioureido moiety enhances hydrogen-bonding capacity, potentially improving target binding. For example:

- Antimicrobial activity : Thioureido derivatives show stronger inhibition of bacterial enzymes (e.g., DNA gyrase) than carboxamide analogs due to sulfur’s electronegativity .

- Solubility : The thioureido group may reduce aqueous solubility compared to hydroxyl or amino substitutions, requiring formulation optimization .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or viability assays (MTT vs. resazurin) .

- Metabolic stability : Hepatic microsome studies can clarify whether observed activity is due to the parent compound or metabolites .

Recommendation : Standardize assays using orthogonal methods (e.g., SPR for binding affinity + cell-based assays) .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of this compound?

- Docking studies : Use AutoDock Vina or Schrödinger to model interactions with targets like kinase domains or microbial enzymes .

- QSAR modeling : Train models on imidazole derivatives with thioureido/carboxamide groups to predict toxicity or IC₅₀ values .

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories .

Methodological and Safety Considerations

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Hazard mitigation : Use fume hoods and PPE (gloves, goggles) due to potential respiratory and skin irritation .

- Storage : Store at 2–8°C in airtight containers to prevent degradation; monitor for sulfide byproducts via TLC .

- Disposal : Follow EPA guidelines for sulfonamide waste, using neutralization before incineration .

Q. How can researchers address stability issues during long-term storage?

- Lyophilization : Freeze-drying in amber vials under argon increases shelf life to >12 months .

- Stability assays : Monitor via HPLC every 3 months; degradation products often include imidazole ring-opened derivatives .

Emerging Research Directions

Q. What novel biological targets are being explored for this compound?

Recent studies focus on:

- Kinase inhibition : Potential as a JAK2/STAT3 pathway inhibitor in leukemia models .

- Antifungal activity : Synergistic effects with fluconazole against Candida auris via ergosterol biosynthesis disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.